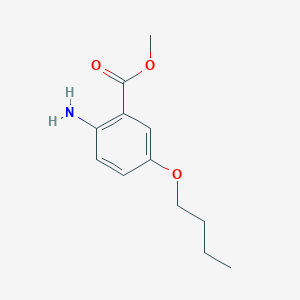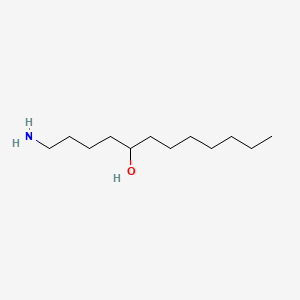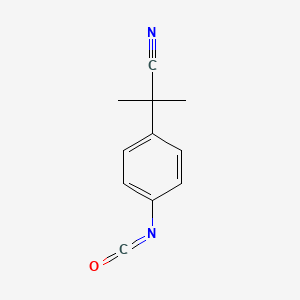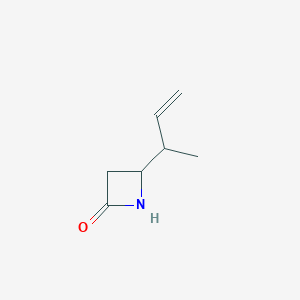
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine is a chemical compound with the molecular formula C14H14ClFN2O and a molecular weight of 280.73 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with an appropriate amine . The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases like NaH and K2CO3, and solvents such as DMF and DMSO . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine can be compared with other similar compounds, such as:
2-Chloro-3-fluoro-5-iodopyridin-4-amine: This compound has similar structural features but differs in the substituents on the pyridine ring.
4-Chloro-2,3,5,6-tetrafluoropyridine: Another related compound used in similar synthetic routes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H14ClFN2O |
|---|---|
Molekulargewicht |
280.72 g/mol |
IUPAC-Name |
2-chloro-5-(3-fluoro-4-propan-2-yloxyphenyl)pyridin-4-amine |
InChI |
InChI=1S/C14H14ClFN2O/c1-8(2)19-13-4-3-9(5-11(13)16)10-7-18-14(15)6-12(10)17/h3-8H,1-2H3,(H2,17,18) |
InChI-Schlüssel |
WLWHXEMOPGMFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CN=C(C=C2N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)

![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)




![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)


